molecular formula C18H24O3 B14278044 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate CAS No. 129444-92-4

5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate

Cat. No.: B14278044
CAS No.: 129444-92-4
M. Wt: 288.4 g/mol
InChI Key: FHPVPXAVFQDAGV-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group, a phenylpropan-2-yl group, and an oxoacetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Substitution Reactions: The introduction of the methyl and phenylpropan-2-yl groups can be achieved through substitution reactions. For example, Friedel-Crafts alkylation can be used to introduce the phenylpropan-2-yl group.

    Esterification: The oxoacetate functional group can be introduced through esterification reactions, where an alcohol reacts with an acyl chloride or anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxoacetate group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate involves its interaction with specific molecular targets and pathways. The oxoacetate group can participate in nucleophilic addition reactions, while the cyclohexane ring provides structural stability. The phenylpropan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: Similar structure but lacks the phenylpropan-2-yl group.

    2-Phenylpropan-2-yl acetate: Similar structure but lacks the cyclohexane ring.

    Methyl cyclohexyl ketone: Similar structure but lacks the oxoacetate group.

Uniqueness

5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl oxoacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclohexane ring, phenylpropan-2-yl group, and oxoacetate group makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

129444-92-4

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-oxoacetate

InChI

InChI=1S/C18H24O3/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3

InChI Key

FHPVPXAVFQDAGV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=O)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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